Methylprednisolone aceponate

Catalog No.
S535228
CAS No.
86401-95-8
M.F
C27H36O7
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylprednisolone aceponate

CAS Number

86401-95-8

Product Name

Methylprednisolone aceponate

IUPAC Name

[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1

InChI Key

DALKLAYLIPSCQL-YPYQNWSCSA-N

SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C

Solubility

Soluble in DMSO

Synonyms

6alpha-methylprednisolone aceponate, Advantan, Adventan, Lexxema, methylprednisolone aceponate

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C

Description

The exact mass of the compound Methylprednisolone aceponate is 472.2461 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents - Supplementary Records. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dermatology - Treatment of Eczema

Summary of the Application: Methylprednisolone Aceponate (MPA) is a nonhalogenated diester of 6α-methylprednisolone, which has been classified as a potent glucocorticosteroid based on its anti-inflammatory activity . It is used in the topical treatment of various forms of eczema .

Results or Outcomes: Marked improvement or complete remission of signs and symptoms was observed in approximately 90% of patients after 3 to 4 weeks of therapy . Local symptoms were observed in up to 6% of patients following treatment with MPA .

Dermatology - Treatment of Chronic Hand Eczema

Summary of the Application: A study was conducted to assess the adherence to treatment of chronic mild to moderate hand eczema with topical MPA in different vehicles .

Methods of Application or Experimental Procedures: The study was a prospective, randomized, parallel-grouped, single-blinded, monocentric clinical trial . The primary objective was the assessment of the adherence depending on vehicle type in patients with chronic hand eczema .

Results or Outcomes: The primary endpoint was adherence, defined as the percentage of patients applying at least the aimed daily dose . The secondary endpoint was efficacy, measured by improvement of Hand Eczema Severity Index (HECSI) and Investigator’s Global Assessment (IGA) after a 4-week treatment period .

Dermatology - Treatment of Psoriasis

Summary of the Application: MPA is used in the treatment of psoriasis, a chronic skin condition that causes cells to build up rapidly on the surface of the skin .

Methods of Application or Experimental Procedures: MPA is applied topically to the affected areas. It suppresses inflammatory and allergic skin reactions, thus relieving symptoms such as redness, thickening of the skin, coarseness of the skin surface, fluid build-up (edema), itchiness, and other complaints like burning sensation or pain .

Results or Outcomes: The results vary among individuals, but many patients experience significant relief from symptoms with regular use .

Dermatology - Treatment of Inflammatory and Allergic Skin Reactions

Summary of the Application: MPA is used to suppress inflammatory and allergic skin reactions .

Methods of Application or Experimental Procedures: MPA is applied topically to the skin. It works by reducing inflammation and suppressing an overactive immune system .

Results or Outcomes: The results can include reduced redness, itching, and swelling associated with skin conditions .

Dermatology - Treatment of Atopic Dermatitis

Summary of the Application: MPA has been used in the treatment of atopic dermatitis, a condition that makes your skin red and itchy .

Methods of Application or Experimental Procedures: MPA is applied topically to the affected areas. It suppresses inflammatory and allergic skin reactions, thus relieving symptoms such as redness, itchiness, and other complaints like burning sensation or pain .

Dermatology - Treatment of Corticosteroid-Responsive Dermatoses

Summary of the Application: MPA is indicated in the treatment of corticosteroid-responsive dermatoses . These are a variety of skin conditions that respond to treatment with corticosteroids.

Methylprednisolone aceponate is a synthetic corticosteroid primarily utilized in dermatological applications. It is indicated for the treatment of corticosteroid-responsive dermatoses, such as eczema and psoriasis. The compound is characterized by its high lipophilicity, which allows for effective topical absorption and bioactivation in the skin, enabling once-daily application without loss of efficacy . The chemical formula for methylprednisolone aceponate is C27H36O7C_{27}H_{36}O_{7}, with a molecular weight of approximately 472.58 g/mol .

MPA acts as an anti-inflammatory and immunosuppressive agent. It readily penetrates the skin and binds to the glucocorticoid receptor in the cytoplasm of target cells []. This binding triggers a cascade of events, including:

  • Suppression of pro-inflammatory mediators like cytokines.
  • Reduction of immune cell infiltration into inflamed tissues.
  • Toxicity: Topical application of MPA is generally well-tolerated, but prolonged use can lead to local skin atrophy, especially with high potency formulations.
  • Flammability: MPA is not flammable.
  • Reactivity: No significant reactivity hazards are reported for MPA.

Please Note:

  • The information provided is intended for scientific research purposes only and should not be construed as medical advice.
  • Consult a qualified healthcare professional for diagnosis and treatment of any medical condition.
Typical of corticosteroids, including esterification and hydrolysis. The compound features an acetate moiety that can be hydrolyzed to release methylprednisolone, which is the active form responsible for its therapeutic effects. This bioactivation occurs upon application to the skin, where enzymes convert the ester into the active steroid .

As a corticosteroid, methylprednisolone aceponate exhibits significant anti-inflammatory and immunosuppressive properties. It functions by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory processes. This interaction suppresses the transcription of pro-inflammatory cytokines and promotes anti-inflammatory gene products, effectively reducing inflammation and allergic responses in the skin . The compound has been shown to be five times more potent than hydrocortisone in its anti-inflammatory effects while exhibiting minimal mineralocorticoid activity .

The synthesis of methylprednisolone aceponate typically involves several steps:

  • Formation of Methylprednisolone: Starting from a suitable steroid precursor, methylprednisolone is synthesized through hydroxylation and oxidation reactions.
  • Esterification: Methylprednisolone is then reacted with acetic anhydride or acetyl chloride to form methylprednisolone aceponate. This reaction involves the formation of an ester bond between the hydroxyl group of methylprednisolone and the acetic acid derivative.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use .

Methylprednisolone aceponate is primarily used in dermatology for:

  • Treating atopic dermatitis
  • Managing contact dermatitis
  • Alleviating symptoms of psoriasis
  • Addressing other inflammatory skin conditions .

Due to its potent anti-inflammatory properties, it is also explored for potential use in other inflammatory disorders beyond dermatology.

Methylprednisolone aceponate can interact with various medications, which may enhance or diminish its therapeutic effects or increase the risk of side effects. Notable interactions include:

  • Acarbose: Increased risk of hyperglycemia.
  • Acenocoumarol: Enhanced anticoagulant effects.
  • Acetaminophen: Potential liver toxicity when combined with high doses .

These interactions necessitate careful monitoring when co-administering methylprednisolone aceponate with other drugs.

Methylprednisolone aceponate belongs to a class of corticosteroids that share similar structures and functions but differ in potency and application routes. Here are some comparable compounds:

CompoundPotencyRoute of AdministrationUnique Features
Methylprednisolone acetateModerateInjectableUsed for systemic treatment; longer duration
Betamethasone dipropionateHighTopicalMore potent than methylprednisolone aceponate
Clobetasol propionateVery HighTopicalUsed for severe inflammatory skin conditions
HydrocortisoneLowTopical/SystemicCommonly used for mild conditions

Methylprednisolone aceponate's uniqueness lies in its favorable pharmacokinetic profile, allowing for effective topical application with minimal systemic absorption and side effects compared to other corticosteroids like clobetasol propionate or betamethasone dipropionate .

Industrial Synthesis Pathways

Industrial synthesis of methylprednisolone aceponate follows well-established methodologies that prioritize both yield optimization and scalability for commercial production. The synthesis typically begins with methylprednisolone as the starting material, utilizing a multi-step approach that introduces the characteristic aceponate functionality through sequential esterification reactions [1] [2].

Propionic Acid Esterification Protocols

The initial step in methylprednisolone aceponate synthesis involves the selective esterification of the 17-alpha hydroxyl group with propionic acid derivatives. This critical transformation employs orthopropionate chemistry to achieve regioselective modification [3] [1]. The reaction conditions typically involve treating methylprednisolone with triethyl orthopropionate in the presence of para-toluenesulfonic acid as a catalyst [4]. The reaction proceeds under mild heating conditions, generally between 40-45°C, to form the 17-alpha,21-orthopropionate intermediate [3].

The orthopropionate methodology offers significant advantages in terms of selectivity and reaction control. The reaction mechanism involves the formation of a cyclic orthoester intermediate that protects the 21-hydroxyl group while allowing selective esterification at the 17-alpha position [4]. This approach eliminates the need for extensive protecting group strategies and provides excellent regioselectivity in the esterification process [5].

Industrial protocols for this transformation typically employ a two-phase reaction system. The first phase involves the formation of the orthopropionate intermediate using 2N aqueous oxalic acid in methanol at temperatures between 40-45°C for approximately 0.17 hours [3]. The acidic conditions promote the formation of the orthoester linkage while maintaining the integrity of the steroid backbone [1]. Temperature control during this phase is critical, as excessive heating can lead to degradation of the methylprednisolone substrate or unwanted side reactions [6].

The use of oxalic acid as the reaction medium serves multiple purposes in the esterification protocol. Oxalic acid functions both as a dehydrating agent and as a catalyst for orthoester formation [3]. The dicarboxylic acid structure provides optimal spacing for coordination with both the 17-alpha and 21-hydroxyl groups, facilitating the formation of the desired orthopropionate intermediate . Additionally, the relatively weak acidity of oxalic acid compared to stronger mineral acids reduces the risk of steroid degradation while maintaining sufficient catalytic activity [8].

Cyclic Ester Intermediate Utilization

Following the formation of the orthopropionate intermediate, industrial synthesis protocols employ a carefully controlled hydrolysis step to selectively cleave the orthoester bond and introduce the final aceponate functionality [1] [2]. This transformation utilizes triethylamine in dichloromethane under ambient temperature conditions for approximately three hours [3]. The basic conditions provided by triethylamine facilitate the selective hydrolysis of the orthoester while promoting the subsequent acetylation of the 21-hydroxyl group [9].

The mechanism of cyclic ester intermediate utilization involves a complex series of equilibria that must be carefully controlled to achieve optimal selectivity [5]. The orthopropionate intermediate exists in equilibrium between the cyclic orthoester form and the open-chain diester form [4]. Under the basic conditions employed in the industrial process, the equilibrium shifts toward the open-chain form, making the 21-hydroxyl group available for acetylation [10]. Simultaneously, the 17-alpha-propionate ester remains intact, leading to the formation of the desired aceponate structure [11].

Temperature control during the cyclic ester intermediate utilization phase is less critical than in the initial esterification step, with ambient temperature conditions being sufficient for complete conversion [3]. However, extended reaction times at elevated temperatures can lead to unwanted transesterification reactions or degradation of the product [6]. The use of dichloromethane as the reaction solvent provides an optimal medium for the transformation, offering good solubility for both the starting material and the product while maintaining chemical inertness under the reaction conditions [9].

The industrial implementation of cyclic ester intermediate utilization often incorporates continuous monitoring of the reaction progress through analytical techniques such as high-performance liquid chromatography or thin-layer chromatography [12]. This monitoring allows for precise control of the reaction timing and ensures consistent product quality across different production batches [13]. The reaction is typically considered complete when the consumption of the orthopropionate intermediate reaches greater than 95%, as determined by analytical methods [6].

Laboratory-Scale Preparation Techniques

The laboratory approach typically begins with high-purity methylprednisolone obtained from commercial sources or prepared through established synthetic routes [15] [16]. The starting material purity is critical for successful laboratory-scale synthesis, as impurities can interfere with the subsequent esterification reactions or lead to the formation of unwanted byproducts [6]. Analytical verification of the starting material typically includes nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm both purity and structural integrity [17].

Laboratory-scale propionic acid esterification employs similar reagents and conditions to the industrial process but with enhanced monitoring and control capabilities [3] [1]. The reaction is typically conducted in smaller glass vessels equipped with magnetic stirring and temperature control systems [12]. Reaction progress is monitored through regular sampling and analysis by thin-layer chromatography, allowing for real-time optimization of reaction conditions [14].

The laboratory approach often incorporates variations in the esterification protocol to optimize yield and selectivity [9]. These variations may include modifications to the stoichiometry of reagents, adjustments to reaction temperature and time, or the use of alternative catalytic systems [6]. Such optimization studies have led to improved understanding of the reaction mechanism and have contributed to the development of more efficient industrial processes [13].

Laboratory-scale cyclic ester intermediate utilization similarly follows the general industrial protocol but with enhanced analytical monitoring [3] [9]. The use of nuclear magnetic resonance spectroscopy allows for detailed tracking of the reaction progress and identification of any side products or intermediates [12]. This enhanced monitoring capability has been instrumental in elucidating the mechanism of the transformation and optimizing reaction conditions [14].

Laboratory techniques often incorporate additional purification steps beyond those employed in industrial synthesis [6]. These may include preliminary purification of intermediates through column chromatography or preparative thin-layer chromatography [18]. Such techniques allow for the isolation and characterization of intermediate compounds, providing valuable insights into the reaction mechanism and pathway [17].

Purification Strategies

The purification of methylprednisolone aceponate requires sophisticated chromatographic and crystallization techniques to achieve the high purity standards required for pharmaceutical applications [12] [6]. The purification strategy must address the removal of unreacted starting materials, synthetic intermediates, and any degradation products formed during the synthesis [14].

Silica Gel Chromatography Optimization

Silica gel chromatography represents the primary purification technique employed in methylprednisolone aceponate synthesis, offering excellent resolution and capacity for the separation of closely related steroid compounds [18] [14]. The optimization of silica gel chromatography conditions is critical for achieving high-purity product while maintaining reasonable yields and processing times [19].

The selection of appropriate silica gel particle size is fundamental to achieving optimal separation efficiency [18]. Industrial and laboratory protocols typically employ 200-300 mesh silica gel, which provides an optimal balance between resolution and flow rate [9] [6]. Finer mesh sizes offer improved resolution but result in slower flow rates and increased processing times, while coarser mesh sizes provide faster processing but reduced separation efficiency [20].

Column preparation protocols for methylprednisolone aceponate purification follow established chromatographic principles with specific adaptations for steroid chemistry [18]. The silica gel is typically pre-treated with the initial elution solvent to ensure uniform packing and eliminate air bubbles that could compromise separation efficiency [14]. Column dimensions are optimized based on the quantity of crude product to be purified, with length-to-diameter ratios typically ranging from 10:1 to 20:1 for optimal resolution [19].

Solvent system optimization represents the most critical aspect of silica gel chromatography for methylprednisolone aceponate purification [18] [14]. The optimal solvent system typically employs a gradient elution starting with non-polar solvents such as hexane and progressing through increasingly polar solvents including dichloromethane and methanol [9]. This gradient approach allows for the selective elution of different compound classes based on their polarity and interaction with the silica gel surface [20].

The initial elution with hexane removes non-polar impurities and unreacted organic reagents that may remain from the synthesis [18]. The subsequent elution with dichloromethane targets intermediate polarity compounds, including some synthetic intermediates and degradation products [14]. The final elution with methanol or methanol-containing mixtures recovers the purified methylprednisolone aceponate product [19].

Flow rate optimization is essential for maintaining separation efficiency while achieving reasonable processing times [18]. Flow rates that are too rapid can lead to poor resolution and reduced separation efficiency, while flow rates that are too slow result in extended processing times and potential degradation of sensitive compounds [20]. Optimal flow rates typically range from 1-3 column volumes per hour, depending on the specific column dimensions and solvent system employed [14].

Fraction collection and analysis protocols ensure that the purified product is recovered with maximum yield and purity [18]. Fractions are typically collected in small volumes and analyzed by thin-layer chromatography to determine their composition [19]. Fractions containing pure methylprednisolone aceponate are combined and concentrated to yield the purified product [14].

Recrystallization Conditions

Recrystallization serves as the final purification step in methylprednisolone aceponate synthesis, providing the high purity levels required for pharmaceutical applications while also controlling the crystal form and morphology of the final product [12] [6]. The optimization of recrystallization conditions is critical for achieving consistent product quality and ensuring favorable processing characteristics [21].

Solvent selection for methylprednisolone aceponate recrystallization requires careful consideration of solubility characteristics, crystal formation properties, and potential for solvate formation [6]. The optimal recrystallization system typically employs mixed solvent systems that provide controlled solubility and promote the formation of well-defined crystals [12]. Common solvent combinations include acetone-hexane mixtures, which offer good solubility for the compound at elevated temperatures and promote crystallization upon cooling [9].

The acetone-hexane system provides several advantages for methylprednisolone aceponate recrystallization [6]. Acetone serves as the primary solvent, offering good solubility for the steroid compound at elevated temperatures [12]. Hexane functions as the anti-solvent, reducing the overall solubility of the system and promoting crystallization as the solution cools [9]. The ratio of acetone to hexane can be adjusted to optimize the crystallization behavior and control the rate of crystal formation [21].

Temperature control during recrystallization is critical for achieving optimal crystal quality and yield [12] [6]. The dissolution phase typically employs elevated temperatures to ensure complete dissolution of the crude product in the solvent system [9]. Temperatures between 50-70°C are commonly employed, providing sufficient thermal energy for dissolution while avoiding degradation of the temperature-sensitive steroid structure [21].

The cooling protocol employed during recrystallization significantly influences crystal formation and final product quality [12]. Rapid cooling can lead to the formation of small, poorly formed crystals with high surface area and potential stability issues [6]. Controlled slow cooling promotes the formation of larger, well-defined crystals with improved handling characteristics and stability [9]. Cooling rates of 1-2°C per hour are typically optimal for methylprednisolone aceponate recrystallization [21].

Seeding strategies may be employed to control nucleation and crystal growth during recrystallization [12]. The addition of small quantities of pure methylprednisolone aceponate crystals to the cooling solution provides nucleation sites and promotes the formation of uniform crystals [6]. Seeding can also help control the polymorphic form of the crystallized product, ensuring consistent crystal structure across different batches [22] [23].

The formation of different polymorphic forms represents an important consideration in methylprednisolone aceponate recrystallization [22] [24]. Research has identified multiple crystal forms of the compound, including anhydrous and monohydrate forms with different stability and processing characteristics [12]. The monohydrate form has been shown to exhibit improved stability and easier pulverization compared to the anhydrous form [6]. Recrystallization conditions can be optimized to favor the formation of the desired polymorphic form through control of solvent composition, temperature, and cooling rate [23].

Filtration and drying protocols complete the recrystallization process and ensure the recovery of high-quality product [12]. Filtration is typically conducted under reduced pressure to minimize crystal damage and ensure complete separation of the crystallized product from the mother liquor [6]. The crystalline product is washed with small portions of cold solvent to remove any adhering impurities while minimizing product loss [9].

Drying of the recrystallized product requires careful control of temperature and atmosphere to prevent degradation or polymorphic transformation [12] [6]. Vacuum drying at temperatures below 50°C is typically employed to remove residual solvents while maintaining the integrity of the crystal structure [21]. The drying process is continued until constant weight is achieved, indicating complete solvent removal [9].

Quality control analysis of the recrystallized product includes assessment of purity, crystal form, and physical characteristics [12] [6]. High-performance liquid chromatography is employed to determine chemical purity, with specifications typically requiring greater than 98% purity for pharmaceutical applications [9]. X-ray powder diffraction analysis confirms the crystal form and detects any polymorphic impurities [22] [23]. Additional characterization may include particle size analysis, moisture content determination, and thermal analysis to ensure consistent product quality [21].

The optimization of recrystallization conditions has led to the development of scalable processes suitable for industrial implementation [6] [13]. These processes incorporate continuous monitoring and control systems to ensure consistent product quality across different production batches [12]. The recrystallization step typically achieves product recovery yields of 85-95%, making it an efficient final purification technique [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

472.24610348 g/mol

Monoisotopic Mass

472.24610348 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ET54W9J4U2

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (92.31%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC14 - Methylprednisolone aceponate

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

86401-95-8

Wikipedia

Methylprednisolone_aceponate

Dates

Last modified: 08-15-2023
1: Fölster-Holst R, Abeck D, Torrelo A. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index. Pharmazie. 2016 Mar;71(3):115-21. Review. PubMed PMID: 27183704.
2: Metz M, Wahn U, Gieler U, Stock P, Schmitt J, Blume-Peytavi U. Chronic pruritus associated with dermatologic disease in infancy and childhood: update from an interdisciplinary group of dermatologists and pediatricians. Pediatr Allergy Immunol. 2013 Sep;24(6):527-39. doi: 10.1111/pai.12115. Review. PubMed PMID: 23980845.
3: García Ponte L, Ebert U. Frontiers of rapid itch relief: a review of methylprednisolone aceponate. J Eur Acad Dermatol Venereol. 2012 Nov;26 Suppl 6:9-13. doi: 10.1111/j.1468-3083.2012.04711.x. Review. PubMed PMID: 23067432.
4: Blume-Peytavi U, Metz M. Atopic dermatitis in children: management of pruritus. J Eur Acad Dermatol Venereol. 2012 Nov;26 Suppl 6:2-8. doi: 10.1111/j.1468-3083.2012.04710.x. Review. PubMed PMID: 23067431.
5: Korting HC, Schöllmann C. Topical fluticasone propionate: intervention and maintenance treatment options of atopic dermatitis based on a high therapeutic index. J Eur Acad Dermatol Venereol. 2012 Feb;26(2):133-40. doi: 10.1111/j.1468-3083.2011.04195.x. Epub 2011 Oct 7. Review. PubMed PMID: 21977914.
6: Blume-Peytavi U, Wahn U. Optimizing the treatment of atopic dermatitis in children: a review of the benefit/risk ratio of methylprednisolone aceponate. J Eur Acad Dermatol Venereol. 2011 May;25(5):508-15. doi: 10.1111/j.1468-3083.2010.03942.x. Review. PubMed PMID: 21492244.
7: Luger TA. Balancing efficacy and safety in the management of atopic dermatitis: the role of methylprednisolone aceponate. J Eur Acad Dermatol Venereol. 2011 Mar;25(3):251-8. doi: 10.1111/j.1468-3083.2010.03789.x. Review. PubMed PMID: 21294777.
8: Schmitt J, von Kobyletzki L, Svensson A, Apfelbacher C. Efficacy and tolerability of proactive treatment with topical corticosteroids and calcineurin inhibitors for atopic eczema: systematic review and meta-analysis of randomized controlled trials. Br J Dermatol. 2011 Feb;164(2):415-28. doi: 10.1111/j.1365-2133.2010.10030.x. Epub 2010 Nov 23. Review. PubMed PMID: 20819086.
9: Gómez-de la Fuente E, Rosado A, Gutiérrez-Pascual M, Vicente FJ, López-Estebaranz JL. [Allergic contact dermatitis and systemic contact dermatitis in a patient with polysensitization to topical corticosteroids]. Actas Dermosifiliogr. 2009 Nov;100(9):817-20. Review. Spanish. PubMed PMID: 19889306.
10: Ruzicka T. Methylprednisolone aceponate in eczema and other inflammatory skin disorders -- a clinical update. Int J Clin Pract. 2006 Jan;60(1):85-92. Review. PubMed PMID: 16409433.
11: Bayés M, Rabasseda X, Prous JR. Gateways to Clinical Trials. Methods Find Exp Clin Pharmacol. 2002 Sep;24(7):431-55. Review. PubMed PMID: 12428432.
12: Brazzini B, Pimpinelli N. New and established topical corticosteroids in dermatology: clinical pharmacology and therapeutic use. Am J Clin Dermatol. 2002;3(1):47-58. Review. PubMed PMID: 11817968.
13: Prakash A, Benfield P. Topical mometasone. A review of its pharmacological properties and therapeutic use in the treatment of dermatological disorders. Drugs. 1998 Jan;55(1):145-63. Review. PubMed PMID: 9463794.

Explore Compound Types